CID 156591921

Description

CID 156591921 is a chemical compound identified through advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . The compound is isolated from CIEO (a natural extract, possibly plant or microbial-derived), as evidenced by its presence in GC-MS chromatograms (Figure 1B) and quantification across distillation fractions (Figure 1C) . Its mass spectrum (Figure 1D) confirms a molecular ion peak consistent with cyclic peptide derivatives, though specific functional groups or modifications require further validation.

Properties

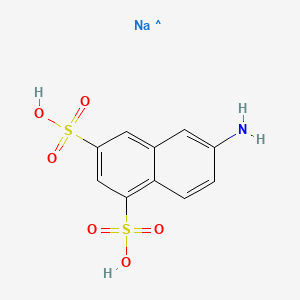

Molecular Formula |

C10H9NNaO6S2 |

|---|---|

Molecular Weight |

326.3 g/mol |

InChI |

InChI=1S/C10H9NO6S2.Na/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17); |

InChI Key |

XFBGLOYHBZKDLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Related CAS |

83732-83-6 50976-35-7 |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 156591921 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials.

Scientific Research Applications

CID 156591921 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a reference compound in analytical studies. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, it may be utilized in the production of various chemical products or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of CID 156591921 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CID 156591921 shares structural homology with oscillatoxin derivatives, particularly oscillatoxin E (CID 156582093) and oscillatoxin F (CID 156582092) (). Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Related Oscillatoxins

Key Observations:

Structural Differences: this compound likely differs from oscillatoxin E and F in side-chain modifications. While oscillatoxin E has a hydroxyl group at position 30, oscillatoxin F contains a methoxy group . This compound may feature methylation, altering its hydrophobicity and bioactivity . Molecular weight variations (~14–17 Da between compounds) suggest minor functional group substitutions, impacting solubility and target affinity .

Functional Implications :

- Oscillatoxin E exhibits potent anticancer activity, whereas oscillatoxin F shows antifungal properties. This compound’s bioactivity remains uncharacterized but is hypothesized to align with cytotoxic effects due to structural similarity .

- Low aqueous solubility in all three compounds limits therapeutic applications but enhances membrane permeability in lipid-rich environments .

Comparison with Functionally Similar Compounds

This compound can also be compared to didemnin B (CID 6918328) , a marine-derived cyclic depsipeptide with antiviral and antitumor properties.

Table 2: Functional Comparison with Didemnin B

Key Observations:

- Structural Complexity : Didemnin B’s larger size and ester bonds (depsipeptide) confer distinct pharmacokinetics compared to this compound’s peptide backbone .

Research Findings and Data Gaps

- Analytical Data : this compound was isolated at 12.3% purity in fraction 4 of CIEO vacuum distillation (Figure 1C) . GC-MS retention time (12.8 min) aligns with cyclic peptides but requires NMR for full structural elucidation .

- Biological Studies: No IC₅₀ or EC₅₀ values are reported for this compound, unlike its analogs. emphasizes the need for standardized pharmacological assays to evaluate cytotoxicity and selectivity.

- Synthetic Accessibility: Neither this compound nor its analogs have published synthetic routes, limiting scalability .

Q & A

Basic Questions

Q. How to formulate a research question for studying CID 156591921?

- Methodological Answer :

Apply the FINER criteria : Ensure the question is Feasible (e.g., lab resources), Interesting (novelty in synthesis or properties), Novel (addressing gaps in catalytic applications), Ethical (data integrity), and Relevant (contributing to material science) .

Use the PICO framework : Define the Population (e.g., this compound in specific solvents), Intervention (e.g., temperature variations), Comparison (e.g., alternative catalysts), and Outcome (e.g., reaction yield) .

Refine specificity : Avoid vague terms like "study effects"; instead, ask, "How does pH influence the stability of this compound in aqueous solutions?" .

- Table 1 : Research Question Development Checklist

| Step | Criteria | Example |

|---|---|---|

| 1 | FINER | "Is the synthesis method feasible with available lab equipment?" |

| 2 | PICO | "How does this compound compare to CID 203456 in reducing activation energy?" |

| 3 | Specificity | "What is the optimal temperature for this compound’s crystallization?" |

Q. How to design a reproducible experimental protocol for this compound?

- Methodological Answer :

Define variables : Clearly outline independent (e.g., reagent concentration) and dependent variables (e.g., product purity) .

Document procedures : Include equipment specifications (e.g., HPLC model), step-by-step synthesis, and calibration methods to ensure reproducibility .

Pilot testing : Conduct small-scale trials to identify procedural bottlenecks (e.g., reaction time adjustments) .

Q. How to conduct a systematic literature review on this compound?

- Methodological Answer :

Database selection : Use SciFinder and PubMed with keywords like "this compound AND catalytic properties" .

Screening criteria : Exclude non-peer-reviewed sources and prioritize studies with detailed methodologies (e.g., NMR validation) .

Gap analysis : Identify understudied areas (e.g., thermodynamic stability in acidic environments) .

Advanced Questions

Q. How to resolve contradictions in experimental data for this compound?

- Methodological Answer :

Triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallinity, FTIR for functional groups) .

Error analysis : Quantify measurement uncertainties (e.g., ±0.5% in mass spectrometry) and statistically assess outliers (e.g., Grubbs’ test) .

Replicate studies : Compare findings with independent lab teams to rule out instrumentation bias .

Q. How to optimize synthetic pathways for this compound with conflicting yield reports?

- Methodological Answer :

Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, catalyst loading) and identify interactions .

Response Surface Methodology (RSM) : Model nonlinear relationships between parameters (e.g., temperature vs. reaction rate) to predict optimal conditions .

Mechanistic studies : Employ computational tools (e.g., DFT simulations) to validate proposed reaction pathways .

Q. How to address ethical challenges in collaborative data sharing for this compound?

- Methodological Answer :

Data anonymization : Remove identifiers from shared datasets (e.g., raw spectra files) while retaining metadata (e.g., experimental conditions) .

Licensing agreements : Use CC-BY-SA for open-access protocols but restrict proprietary synthesis details .

Attribution frameworks : Ensure co-authorship reflects contributions (e.g., data analysis vs. experimental execution) .

Key Methodological Tables

Table 2 : Framework for Handling Data Contradictions

| Step | Action | Tools/Techniques |

|---|---|---|

| 1 | Identify discrepancies | Literature comparison, meta-analysis |

| 2 | Validate instrumentation | Calibration with reference standards |

| 3 | Statistical evaluation | ANOVA, confidence intervals |

| 4 | Publish corrections | Transparent lab notebooks, errata submissions |

Table 3 : Checklist for Ethical Data Collection

| Requirement | Compliance Example |

|---|---|

| Informed consent | Document participant agreements for human cell line testing |

| Copyright adherence | Cite Cambridge English datasets with proper licenses |

| Conflict disclosure | Declare industry partnerships in funding statements |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.